

A Technical Guide to Historical Methods for Indazole Synthesis

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Compound of Interest

Compound Name: *5,7-Dibromo-1H-indazole*

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The indazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The synthesis of this bicyclic heterocycle has been a subject of extensive research for over a century, with several classical methods forming the bedrock of modern synthetic strategies. This in-depth technical guide provides a detailed overview of the core historical methods for indazole synthesis, complete with experimental protocols, quantitative data for comparison, and visualizations of reaction pathways.

Jacobson Indazole Synthesis

The Jacobson synthesis, first reported in 1893, is a foundational method for the preparation of 1H-indazoles. The reaction involves the intramolecular cyclization of N-nitroso derivatives of o-toluidines or other suitable ortho-alkyl anilines. The key step is the rearrangement and cyclization of the N-nitroso compound upon heating in a suitable solvent, often with the elimination of water.

Experimental Protocol

A general procedure for the Jacobson indazole synthesis is as follows:

- Acetylation of the Starting Amine: The o-alkylaniline is first acetylated to protect the amino group and to facilitate the subsequent nitrosation. This is typically achieved by reacting the aniline with acetic anhydride in glacial acetic acid.

- Nitrosation: The acetylated aniline is then treated with a nitrosating agent, such as nitrous acid (generated *in situ* from sodium nitrite and a strong acid) or by bubbling nitrous gases (N_2O_3) through the reaction mixture at low temperatures (typically 0-5 °C). This forms the crucial N-nitroso intermediate.
- Cyclization and Rearrangement: The solution containing the N-nitroso compound is carefully warmed. The decomposition of the nitroso compound leads to an intramolecular azo coupling, followed by an acyl shift and subsequent cyclization to form the indazole ring.[1] This step is often carried out at temperatures ranging from 35-45 °C.[1]
- Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude indazole is then purified by distillation or recrystallization. A detailed protocol from Organic Syntheses describes the preparation of unsubstituted indazole in 36-47% yield from o-toluidine.[1]

Quantitative Data

Starting Material	Key Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
o-Toluidine	Acetic anhydride, Nitrous gases	Benzene/M ethanol	35-45	8	36-47	Org. Synth. 1963, 43, 51
N-Nitroso- o-benzotoluidine	-	Benzene	Reflux	-	~40 (can be nearly quantitative)	Jacobson & Huber (1908)

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Fischer Indole Synthesis (as applied to Indazoles)

While primarily known for indole synthesis, the Fischer methodology can be adapted for the preparation of indazoles, particularly from arylhydrazones of α,β -unsaturated carbonyl compounds. The reaction involves the acid-catalyzed intramolecular cyclization of a phenylhydrazone.^[2] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.^{[2][3]}

Experimental Protocol

A general procedure for the Fischer synthesis of an indazole derivative is as follows:

- **Hydrazone Formation:** The arylhydrazine is condensed with a suitable aldehyde or ketone to form the corresponding phenylhydrazone. This step is often carried out by heating the reactants in a solvent like ethanol or acetic acid.^[4]
- **Cyclization:** The formed phenylhydrazone (which can be isolated or generated in situ) is treated with a strong acid catalyst and heated. The acidic conditions promote tautomerization to an ene-hydrazine, followed by a^{[4][4]}-sigmatropic rearrangement.^{[2][5]}
- **Aromatization:** Subsequent cyclization and elimination of a small molecule, typically ammonia, leads to the formation of the aromatic indazole ring.^[2]
- **Work-up and Purification:** The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization.

Quantitative Data

Phenylhydrazine Substituent	Carbonyl Compound	Catalyst	Temperature (°C)	Time (h)	Yield (%)	Reference
4-Methyl (EDG)	Methylcyclohexanone	Acetic Acid	Room Temp	24	85	[6]
4-Chloro (EWG)	1,2-Cyclohexanedione	Not Specified	Not Specified	Not Specified	54	[5]
4-Nitro (EWG)	Isopropyl methyl ketone	Acetic Acid/HCl	Reflux	4	30	[5]
Unsubstituted	Acetophenone	Polyphosphoric Acid	100-120	0.25	Not Specified	[4]

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Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles and indazolones under both acidic and basic conditions.[7] The reaction proceeds through an N-N bond-forming heterocyclization.[7] A key advantage of this method is the use of inexpensive starting materials and the avoidance of toxic metals.[7]

Experimental Protocol

A general procedure for the base-catalyzed Davis-Beirut reaction is as follows:

- Starting Material Preparation: The reaction typically starts from an N-substituted 2-nitrobenzylamine.
- Reaction Setup: The 2-nitrobenzylamine derivative is heated in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.^[8]
- Reaction Progression: The base facilitates the formation of a carbanion, which then participates in an intramolecular redox process leading to the formation of a nitroso intermediate. This intermediate undergoes cyclization to form the 2H-indazole ring.^[8]
- Work-up and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by chromatography.

Quantitative Data

Starting Material	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
O-Nitrobenzyl amines	DBU	THF	Room Temp	-	41-50	[9]
O-Nitrobenzyl bromide & amine	KOH	DMSO/Water	Room Temp	24	up to 92	[6]
O-Nitrobenzyl alcohol & aniline	H ₂ SO ₄ (cat.)	iPrOH	Photochemical	24	61	[10]
N-(2-nitrobenzyl) (tritylthio)alkylamine	KOH	Methanol	-	-	66-83	[11]

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Cadogan Reductive Cyclization

The Cadogan reaction is a classical method for synthesizing 2H-indazoles through the reductive cyclization of o-nitrobenzylidene amines or related nitroaromatic compounds.^[6] Traditionally, this reaction requires high temperatures and the use of excess trialkyl phosphites or phosphines as the reducing agent.^[6] However, milder, one-pot procedures have been developed.^{[12][13]}

Experimental Protocol

A general one-pot procedure for the Cadogan reductive cyclization is as follows:

- Condensation: An o-nitrobenzaldehyde is condensed with a primary amine (aromatic or aliphatic) to form the corresponding o-nitrobenzylidene imine *in situ*. This is typically carried out in a solvent like isopropanol.^[12]
- Reductive Cyclization: A reducing agent, such as tri-n-butylphosphine, is added to the reaction mixture. The mixture is then heated (e.g., at 80 °C) to effect the reductive cyclization of the nitro group and subsequent formation of the indazole ring.^[12]
- Work-up and Purification: After cooling, the reaction mixture is concentrated, and the crude product is purified by chromatography.

Quantitative Data

Starting Material	Reducing Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
O-Nitrobenzal dimines	Tri-n-butylphosphine	i-PrOH	80	-	Moderate to Excellent	[12][13]
O-Nitroazobenzenes	1,2,2,3,4,4-hexamethyl phosphorhexaane	-	-	-	Good	[14]
O-Nitrobenzylidene amines	Ph ₃ P / MoO ₂ Cl ₂ (dmf) ₂	Toluene	150 (Microwave)	0.17	61-92	[15]

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Reductive Cyclization of Other ortho-Nitro Precursors

A broader and historically significant approach to indazole synthesis involves the reductive cyclization of various ortho-substituted nitroaromatics. This strategy is not limited to the Cadogan reaction and encompasses a range of precursors and reducing agents.

Experimental Protocol

A general procedure for the reductive cyclization of an o-nitro-ketoxime is as follows:

- Precursor Synthesis: The required o-nitro-ketoxime is prepared by reacting the corresponding o-nitro-ketone with hydroxylamine.[16]

- Reductive Cyclization: The o-nitro-ketoxime is subjected to reducing conditions. A variety of reducing systems can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-based reductants (e.g., SnCl₂/HCl), or transition metal carbonyls.[16] For example, using [Cp*Fe(CO)₂]₂ as a catalyst with carbon monoxide as the reductant has been reported.[16]
- Reaction Conditions: The reaction is typically carried out under pressure and at elevated temperatures in a suitable solvent like dioxane.[16]
- Work-up and Purification: After the reaction, the catalyst is filtered off, the solvent is removed, and the crude product is purified by chromatography.

Quantitative Data

Precursor	Reducing System	Solvent	Temperature (°C)	Pressure (atm)	Yield (%)	Reference
2-Nitroacetophenone oxime	[CpFe(CO) ₂] ₂ / CO	Dioxane	150	50	59	[16]
4',5'-Dimethoxy-2'-nitroacetophenone oxime	[CpFe(CO) ₂] ₂ / CO	Dioxane	150	50	85	[16]
2-Nitrobenzyl amine derivatives	Nitroreductase (biocatalytic)	Aqueous buffer	Room Temp	-	up to >99	[17][18]
Aromatic 2-Nitroamine s	Fe / HCOOH / NH ₄ Cl	Formic acid/i-PrOH	80	-	High	[19]

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